3-Methyl-4-(trifluoromethyl)cinnamic acid

Descripción general

Descripción

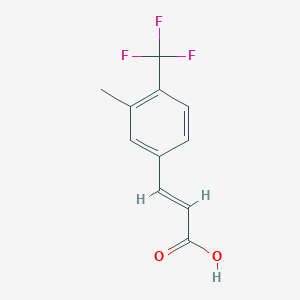

3-Methyl-4-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the condensation of 3-methyl-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of organic solvents such as methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated cinnamic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development:

3-Methyl-4-(trifluoromethyl)cinnamic acid is being investigated as a scaffold for developing new pharmaceuticals. The trifluoromethyl group enhances biological activity and selectivity, making it a promising candidate for drug design. Research has indicated its potential efficacy against various diseases, including cancer and metabolic disorders.

Case Study: Cinacalcet Synthesis

One notable application is in the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism. The compound serves as a key intermediate in the preparation of Cinacalcet, which modulates calcium receptors to lower parathyroid hormone secretion . The synthesis process involves multiple steps, including aldol reactions with specific base catalysts to achieve high purity and yield .

Herbicidal Activity:

Research has shown that derivatives of cinnamic acid, including this compound, exhibit herbicidal properties. A structure-activity relationship (SAR) study highlighted enhanced growth inhibition against parasitic weeds when using this compound compared to its non-fluorinated counterparts . This suggests potential applications in sustainable agriculture for controlling difficult-to-manage weed species.

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and activity at target sites, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)cinnamic acid: Similar in structure but lacks the methyl group at the 3-position.

4-(Trifluoromethyl)cinnamic acid: Similar but lacks the methyl group at the 3-position.

4-Methyl-3-(trifluoromethyl)cinnamic acid: A positional isomer with the methyl and trifluoromethyl groups swapped.

Uniqueness

3-Methyl-4-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups on the phenyl ring creates a distinct electronic environment, affecting its interactions with other molecules.

Actividad Biológica

3-Methyl-4-(trifluoromethyl)cinnamic acid (MTCA) is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This compound features a trifluoromethyl group, which may enhance its pharmacological properties compared to its parent compounds. This article explores the biological activity of MTCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MTCA is characterized by the following chemical structure:

- IUPAC Name : this compound

- Chemical Formula : C11H9F3O2

- Molecular Weight : 232.19 g/mol

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that MTCA exhibits notable antimicrobial activity. A study investigating various cinnamic acid derivatives found that MTCA demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Effects

MTCA has been evaluated for its anticancer properties in various studies. In vitro experiments showed that MTCA inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G1 phase |

Gastroprotective Effects

In a study examining the protective effects of cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol, MTCA showed promising results. At a dosage of 200 mg/kg, it reduced gastric lesion indices significantly, suggesting its potential as a gastroprotective agent. The study indicated that MTCA might inhibit excessive gastric acid secretion and promote gastric mucosal healing .

The biological activity of MTCA can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, leading to cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, MTCA activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing reactive oxygen species (ROS) levels.

- Gastric Acid Secretion Inhibition : MTCA may inhibit proton pump activity in gastric epithelial cells, reducing acid secretion and promoting mucosal protection.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various cinnamic acid derivatives, including MTCA. Results indicated that MTCA had a higher antibacterial effect than many other derivatives tested, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), treatment with MTCA resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that MTCA treatment led to an increase in early apoptotic cells compared to control groups .

Propiedades

IUPAC Name |

(E)-3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEGNYNFWURVAR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.